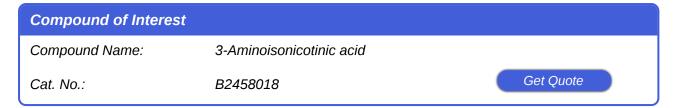


An In-depth Technical Guide to 3-Aminoisonicotinic Acid (CAS: 7579-20-6)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoisonicotinic acid, with the CAS number 7579-20-6, is a pyridinecarboxylic acid derivative that has garnered significant interest in the scientific community. Its unique structural features, combining a pyridine ring with both an amino and a carboxylic acid functional group, make it a versatile building block in organic synthesis and a molecule of interest for biological applications. This technical guide provides a comprehensive overview of the properties, synthesis, and known biological activities of **3-aminoisonicotinic acid**, tailored for professionals in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Aminoisonicotinic acid** is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.



Property	Value	Source	
Molecular Formula	C6H6N2O2	[1][2][3]	
Molecular Weight	138.12 g/mol	[1][2][3]	
CAS Number	7579-20-6 [1][2][3]		
Appearance	Light yellow to brown solid/crystal		
Melting Point	305-310 °C		
Boiling Point	(Predicted)		
Density	(Predicted)	-	
рКа	(Predicted)		
logP (Octanol/Water)	(Calculated)		
Water Solubility	(Calculated)	_	
InChI	1S/C6H6N2O2/c7-5-3-8-2-1- 4(5)6(9)10/h1-3H,7H2,(H,9,10)	[1]	
InChIKey	FYEQKMAVRYRMBL- UHFFFAOYSA-N	[1]	
SMILES	Nc1cnccc1C(O)=O [3][4]		

Synthesis and Purification

A common and effective method for the synthesis of **3-Aminoisonicotinic acid** involves the Hofmann rearrangement of **3,4-pyridinedicarboximide**.

Experimental Protocol: Synthesis from 3,4-Pyridinedicarboximide

This protocol details the synthesis of **3-Aminoisonicotinic acid** from 3,4-pyridinedicarboximide.

Materials:



- 3,4-Pyridinedicarboximide
- Sodium hydroxide (NaOH)
- Bromine (Br₂)
- Sulfuric acid (H₂SO₄)
- Water (H₂O)
- Ice

Procedure:

- Preparation of Sodium Hypobromite Solution: In a fume hood, prepare a 10% aqueous solution of sodium hydroxide. Under ice-bath cooling, slowly add bromine to the sodium hydroxide solution.
- Hofmann Rearrangement: To the freshly prepared sodium hypobromite solution, add 3,4pyridinedicarboximide.
- Reaction Execution: Add an additional volume of 10% aqueous sodium hydroxide solution to the reaction mixture. Heat the mixture to 90 °C and stir for approximately 40 minutes.
- Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.
 Carefully adjust the pH of the solution to 3 using 50% sulfuric acid. This will cause the product to precipitate.
- Purification: Collect the precipitated solid by filtration. Wash the solid with water to remove any remaining impurities.
- Drying: Dry the purified solid to obtain **3-Aminoisonicotinic acid** as a light yellow powder.

Experimental Workflow





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Synthesis and Purification Workflow of **3-Aminoisonicotinic acid**.

Purification by Recrystallization

While filtration and washing provide a good initial purification, for obtaining high-purity material suitable for biological assays, recrystallization is recommended. The choice of solvent is critical. For aminopyridine carboxylic acids, polar solvents or solvent mixtures are often effective.[5] Experimentation with solvents such as water, ethanol, or mixtures thereof is advised to find the optimal conditions for recrystallization.

Spectral Data and Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of **3- Aminoisonicotinic acid**.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

Chemical Shift (δ,	Multiplicity	Integration	Assignment
ppm)	u.i.i.p.i.o.t.y	og.uo	7.00.g

Note: Specific experimental ¹H NMR data was not available in the search results. The table is a template for experimental data.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.



Chemical Shift (δ , ppm)

Assignment

Note: Specific experimental ¹³C NMR data for **3-Aminoisonicotinic acid** was not found. However, typical chemical shifts for carbons in similar environments (aromatic rings, carboxylic acids, and carbons attached to amino groups) can be used for prediction.[1][6][7]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule. The NIST database contains an IR spectrum for **3-Aminoisonicotinic acid**.[8]

Expected Characteristic Absorptions:

- N-H stretch (amine): Around 3400-3250 cm⁻¹ (typically two bands for a primary amine).[9]
- C-H stretch (aromatic): Around 3100-3000 cm⁻¹.[10]
- C=O stretch (carboxylic acid): A strong, broad absorption around 1725-1700 cm⁻¹.[11]
- C=C and C=N stretch (aromatic ring): In the 1600-1450 cm⁻¹ region.[12]
- O-H stretch (carboxylic acid): A very broad absorption from 3300-2500 cm⁻¹, often overlapping with C-H stretches.[11]
- C-N stretch (amine): In the 1350-1250 cm⁻¹ region.[12]

Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. An electron ionization (EI) mass spectrum is available in the NIST database.

[13]

Expected Fragmentation Pattern:

- Molecular Ion (M+): A peak at m/z = 138, corresponding to the molecular weight of the compound.
- Loss of H_2O : A peak at m/z = 120, resulting from the loss of a water molecule.



- Loss of COOH: A peak at m/z = 93, corresponding to the loss of the carboxylic acid group.
- Decarboxylation (loss of CO₂): A peak at m/z = 94.

Biological Activity and Potential Applications

3-Aminoisonicotinic acid has been identified as a valuable compound in biochemical research and drug development.[14]

Enzyme Inhibition

This molecule is utilized in studies related to enzyme inhibition, providing insights into metabolic pathways and potential therapeutic targets.

- Histone Methyltransferase (HMT) Inhibition: There are indications that 3-Aminoisonicotinic acid may act as an inhibitor of histone methyltransferases.[15][16][17][18][19] HMTs are crucial enzymes in epigenetic regulation, and their dysregulation is implicated in various diseases, including cancer. The specific HMTs targeted by 3-Aminoisonicotinic acid and the mechanism of inhibition are areas of active investigation.
- Glutamate Uptake Inhibition: The compound has also been linked to the inhibition of glutamate uptake.[8][20][21][22][23] Glutamate transporters are responsible for clearing glutamate from the synaptic cleft, and their malfunction can lead to excitotoxicity and neurodegenerative diseases. Further research is needed to identify the specific glutamate transporters affected and the nature of the inhibition (e.g., competitive, non-competitive).

Drug Development

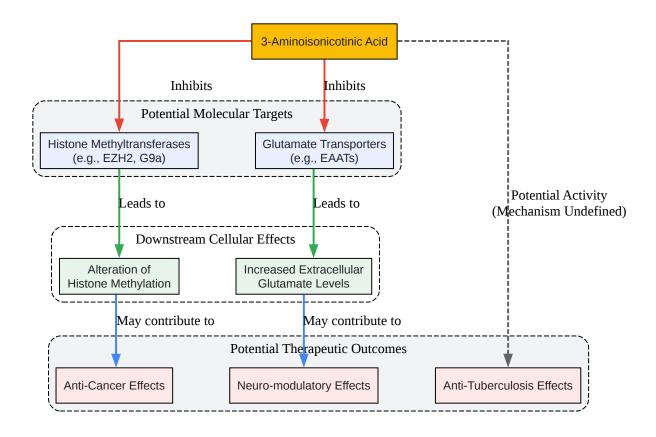
The structural scaffold of **3-Aminoisonicotinic acid** is considered a promising starting point for the development of new therapeutic agents.

Anti-Tuberculosis and Anti-Cancer Therapies: Its potential to inhibit specific biological
pathways has made it a target for the development of novel drugs in the fields of antituberculosis and anti-cancer therapies.

Signaling Pathways



Due to the limited specific information available on the direct molecular targets of **3-Aminoisonicotinic acid**, a detailed signaling pathway diagram cannot be constructed at this time. However, based on its suggested activities, the following logical relationships can be proposed for further investigation.



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